molecular formula C6H11NO B2932464 1-Cyclopropylazetidin-3-ol CAS No. 1356608-61-1

1-Cyclopropylazetidin-3-ol

Cat. No.: B2932464
CAS No.: 1356608-61-1
M. Wt: 113.16
InChI Key: HNPKSCOGDOGYKK-UHFFFAOYSA-N
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Description

Significance of Small Saturated Heterocycles in Organic Chemistry

Small, saturated heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental in organic chemistry. wikipedia.org Their utility is vast, with over half of all known organic compounds being heterocyclic. compoundchem.com Three- and four-membered heterocycles, in particular, are valuable as reactive intermediates in organic synthesis due to the inherent strain in their ring systems, which allows for controlled ring-opening reactions. thermofisher.com This reactivity makes them crucial in the synthesis of more complex molecules. researchgate.net The presence of heteroatoms like nitrogen, oxygen, or sulfur introduces polarity and the potential for hydrogen bonding, significantly influencing the physical and chemical properties of these molecules. msu.edu

The Azetidine (B1206935) Motif as a Versatile Chemical Scaffold

Azetidine, a four-membered saturated heterocycle containing one nitrogen atom, stands out as a particularly valuable scaffold in medicinal chemistry and organic synthesis. thermofisher.comresearchgate.net Its ring-strain energy of approximately 25.2 to 25.4 kcal/mol endows it with a unique combination of molecular rigidity and satisfactory stability. researchgate.netresearchgate.netrsc.org This characteristic makes azetidines more stable and easier to handle than the highly strained three-membered aziridines, yet more reactive than the five-membered pyrrolidines. researchgate.netrsc.org

The rigid framework of the azetidine ring is a desirable feature in drug design, as it can help to lock a molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for its biological target. researchgate.netresearchgate.net Consequently, the azetidine motif is found in a variety of natural products and synthetic compounds with distinct physiological activities and has been incorporated into several approved drugs. researchgate.netrsc.org The development of new synthetic methods has made a wide range of functionalized azetidines accessible to chemists. researchgate.netrsc.org

Overview of the 1-Cyclopropylazetidin-3-ol Motif within Azetidine Chemistry

Within the diverse family of azetidine derivatives, this compound represents a specific and interesting structural motif. This compound incorporates both a cyclopropyl (B3062369) group at the nitrogen atom and a hydroxyl group at the 3-position of the azetidine ring. The presence of the cyclopropyl group can influence the molecule's lipophilicity and metabolic stability, while the hydroxyl group provides a site for further functionalization or hydrogen bonding interactions.

The synthesis of related structures, such as 1-Benzhydryl-3-cyclopropylazetidin-3-ol, has been described in the literature, often involving the reaction of an N-substituted azetidin-3-one (B1332698) with a cyclopropylmagnesium bromide reagent. google.com.nagoogleapis.com This highlights a general strategy for accessing 3-substituted azetidin-3-ols. The this compound motif itself is a valuable building block for the creation of more complex molecules, finding application in the synthesis of inhibitors for various biological targets, including kinases and histone deacetylases. nih.govgoogleapis.comgoogle.comgoogle.com

Table 1: Chemical Properties of this compound and a Related Compound

PropertyThis compound1-(Cyclopentylmethyl)-3-cyclopropylazetidin-3-ol
CAS Number 1356608-61-1 fluorochem.co.uk65937875 (CID) nih.gov
Molecular Formula C₆H₁₁NO chemscene.comC₁₂H₂₁NO nih.gov
Molecular Weight 113.16 g/mol chemscene.com195.30 g/mol nih.gov
LogP -0.1747 chemscene.com1.8 nih.gov
Hydrogen Bond Donors 1 chemscene.com1 nih.gov
Hydrogen Bond Acceptors 2 chemscene.com2 nih.gov
Topological Polar Surface Area (TPSA) 23.47 Ų chemscene.com23.5 Ų nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-3-7(4-6)5-1-2-5/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPKSCOGDOGYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Cyclopropylazetidin 3 Ol and Its Derivatives

Strategic Approaches to Azetidin-3-ol (B1332694) Core Synthesis

The construction of the azetidin-3-ol scaffold is a pivotal step that can be achieved through various strategic cyclization and functional group installation methods.

The formation of the strained azetidine (B1206935) ring is a significant synthetic challenge. Several methods have been developed to facilitate this process, primarily involving intramolecular ring-closing reactions.

Intramolecular Nucleophilic Substitution: This is a classical and widely used method for forming the azetidine ring. The process typically involves a 3-aminopropanol derivative where the hydroxyl group is converted into a good leaving group (e.g., mesylate, tosylate, or halide). Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the nitrogen atom acts as the nucleophile, displacing the leaving group to form the four-membered ring. jnsparrowchemical.comnih.gov

Ring Opening of Epoxides: A powerful strategy involves the intramolecular aminolysis of epoxy amines. For instance, La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a direct route to 3-hydroxyazetidines. nih.govfrontiersin.org This method is advantageous as it simultaneously forms the ring and installs the required hydroxyl group at the C3 position with high regioselectivity. nih.govfrontiersin.org

Cycloaddition Reactions: [2+2] cycloaddition reactions, particularly between imines and ketenes, can be employed to form azetidin-2-ones (β-lactams). jnsparrowchemical.com Subsequent reduction of the carbonyl group provides access to the azetidine core. Photocycloadditions between imines and alkenes also represent a viable, though less common, route. magtech.com.cn

Radical Cyclization: Modern synthetic methods include copper-catalyzed photoinduced radical cyclization. A notable example is the 4-exo-dig cyclization of ynamides, which allows for the smooth formation of azetidines under mild conditions with visible light irradiation. nih.gov This approach offers excellent control over regioselectivity. nih.gov

Table 1: Comparison of Cyclization Strategies for Azetidine Ring Formation

Method Precursor Key Reagents/Conditions Advantages Reference
Intramolecular SN2 γ-Amino alcohol derivative Base (e.g., NaH, K2CO3), Mesyl chloride Readily available precursors, reliable jnsparrowchemical.comnih.gov
Epoxide Ring Opening cis-3,4-Epoxy amine Lewis Acid (e.g., La(OTf)3) High regioselectivity, installs hydroxyl group directly nih.govfrontiersin.org
[2+2] Cycloaddition Imine and Keten Lewis acid catalyst Access to β-lactam intermediates jnsparrowchemical.com
Radical Cyclization Ynamide Copper photoredox catalyst, visible light Mild conditions, high regioselectivity nih.gov

The C3-hydroxyl group is a crucial feature of the target molecule. Its installation can be achieved either concurrently with ring formation or as a separate synthetic step.

From Chiral Precursors: A common strategy is to start from readily available chiral precursors where the hydroxyl group is already present. For example, derivatives of D-glucose or other sugars can be used to synthesize chiral azetidin-3-ol derivatives, carrying the stereochemistry of the starting material through the synthetic sequence. rsc.org

Epoxide Precursors: As mentioned previously, the intramolecular ring-opening of a 3,4-epoxy amine is an efficient method that directly yields the 3-hydroxyazetidine structure. nih.govfrontiersin.org The stereochemistry of the hydroxyl group is dictated by the stereochemistry of the starting epoxide.

Reduction of Azetidin-3-ones: The azetidin-3-ol can be synthesized by the reduction of a corresponding azetidin-3-one (B1332698). This allows for the introduction of the hydroxyl group late in the synthesis. The use of stereoselective reducing agents can also provide control over the stereochemistry of the resulting alcohol.

Intramolecular Mitsunobu Reaction: A convenient methodology for synthesizing azetidine iminosugars, which are polyhydroxylated azetidines, involves an intramolecular Mitsunobu reaction starting from precursors like D-glucose. rsc.org

Introduction of the Cyclopropyl (B3062369) Moiety

The N-cyclopropyl group can be introduced either by building the azetidine ring onto a cyclopropylamine (B47189) precursor or by adding the cyclopropyl group to a pre-formed azetidin-3-ol ring.

This approach involves synthesizing a cyclopropyl-containing building block that is then used to construct the azetidine ring. The formation of the cyclopropane (B1198618) ring itself is a key step.

Simmons-Smith Reaction: This is a classic method for converting alkenes into cyclopropanes using a carbenoid, typically iodomethylzinc iodide (IZnCH2I). wikipedia.orgthieme-connect.de An allylamine (B125299) derivative can be cyclopropanated via this method to generate a cyclopropylmethylamine, which can then be elaborated into the azetidine ring. The directing effect of a nearby hydroxyl group can be exploited to achieve high diastereoselectivity. acs.org

Diazo Compound-Mediated Cyclopropanation: The transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene is another powerful method for forming cyclopropane rings. organic-chemistry.orgresearchgate.net Catalysts based on rhodium, copper, or palladium are commonly used and can provide high levels of stereocontrol. organic-chemistry.org

Perhaps the most direct and common method for the synthesis of 1-cyclopropylazetidin-3-ol is the N-alkylation of azetidin-3-ol or a protected version thereof.

N-Alkylation: This method involves the reaction of azetidin-3-ol with a cyclopropyl electrophile, such as cyclopropyl bromide or cyclopropyl iodide, in the presence of a base. The nitrogen atom of the azetidine acts as a nucleophile, displacing the halide to form the N-cyclopropyl bond.

Reductive Amination: An alternative strategy involves the reductive amination of azetidin-3-ol with cyclopropanecarboxaldehyde. The initial reaction forms an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to yield the final N-cyclopropyl product.

Table 2: Methods for Introduction of the Cyclopropyl Moiety

Strategy Method Key Reagents Description Reference
Pre-Cyclization Simmons-Smith Reaction Diiodomethane, Zn-Cu couple Cyclopropanation of an allylic amine precursor before azetidine ring formation. wikipedia.orgacs.org
Post-Cyclization N-Alkylation Cyclopropyl bromide, Base (e.g., K2CO3) Direct alkylation of the azetidin-3-ol nitrogen atom. N/A
Post-Cyclization Reductive Amination Cyclopropanecarboxaldehyde, NaBH(OAc)3 Reaction of azetidin-3-ol with an aldehyde followed by reduction. N/A

Asymmetric Synthesis of Chiral this compound Enantiomers

Producing enantiomerically pure this compound is critical for its use in pharmaceuticals. This can be achieved through several asymmetric strategies.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials from nature. As described earlier, carbohydrates like D-glucose can serve as chiral precursors, with their inherent stereocenters guiding the formation of a specific enantiomer of the final azetidin-3-ol product. rsc.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. For instance, an aldol-cyclopropanation-retro-aldol sequence has been developed for the asymmetric synthesis of chiral cyclopropane carboxaldehydes, demonstrating a strategy where a temporary stereocenter introduced by a chiral auxiliary directs the cyclopropanation step. rsc.orgrsc.org A similar strategy could be envisioned for azetidine synthesis.

Asymmetric Catalysis: The use of chiral catalysts is a highly efficient method for generating enantiomerically enriched products. labinsights.nl For example, chiral oxazaborolidines are effective catalysts for the asymmetric reduction of ketones, which could be applied to the reduction of an N-cyclopropylazetidin-3-one to produce a specific enantiomer of the alcohol. nih.gov Similarly, organocatalysts like the Jørgensen-Hayashi catalyst can be used to achieve stereocontrolled cycloaddition reactions, providing a pathway to chiral heterocyclic scaffolds. nih.gov

Organocatalytic Strategies for Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional methods. While specific organocatalytic methods for the direct enantioselective synthesis of this compound are not extensively documented in publicly available literature, the principles of organocatalysis can be applied to the synthesis of chiral azetidine cores.

Enantioselective organocatalytic reactions, such as Mannich and Michael additions, are instrumental in creating chiral building blocks that can be further elaborated to form the azetidine ring. For instance, proline and its derivatives are effective catalysts for the asymmetric α-functionalization of aldehydes and ketones. These functionalized intermediates can then undergo cyclization to form the strained four-membered ring. The challenge lies in controlling the stereochemistry during both the initial carbon-carbon bond formation and the subsequent cyclization.

A hypothetical organocatalytic approach to a precursor of this compound could involve the asymmetric addition of a nucleophile to an activated imine, catalyzed by a chiral phosphoric acid or a chiral amine. The resulting product, bearing the necessary stereocenters, could then be cyclized to the azetidine ring. The development of novel organocatalysts and methodologies continues to be an active area of research, with the potential for future application in the direct and efficient synthesis of chiral this compound.

Transition Metal-Catalyzed Asymmetric Approaches

Transition metal catalysis offers a versatile and efficient platform for the asymmetric synthesis of complex heterocyclic compounds, including azetidines. While specific reports on the transition metal-catalyzed asymmetric synthesis of this compound are limited, related methodologies for the synthesis of chiral azetidin-3-ones and other derivatives provide valuable insights.

A notable example is the gold-catalyzed intramolecular oxidation of alkynes for the synthesis of chiral azetidin-3-ones. nih.gov This method involves the cyclization of chiral N-propargylsulfonamides, which are readily accessible through chiral sulfinamide chemistry. The resulting chiral azetidin-3-ones can then be reduced to the corresponding azetidin-3-ols. The use of a t-butanesulfonyl protecting group is advantageous as it can be easily removed under acidic conditions. nih.gov

Another promising strategy involves the copper-catalyzed intramolecular reductive cyclization of dienyl arenes with tethered ketimines, which has been successfully applied to the asymmetric synthesis of enantioenriched 2,3-substituted-1-benzazepine derivatives. nih.gov Adapting such a methodology to an appropriate substrate could potentially yield chiral this compound. The key to success in these approaches is the design of a suitable chiral ligand that can effectively control the stereochemical outcome of the cyclization step.

The following table summarizes representative transition metal-catalyzed approaches that could be conceptually applied to the synthesis of chiral azetidine derivatives.

Catalyst SystemReaction TypeSubstrate ClassPotential Application to this compound
Gold(I) / Chiral LigandIntramolecular Alkyne Oxidation/N-H InsertionN-propargylsulfonamidesSynthesis of a chiral azetidin-3-one precursor
Copper(I) / Chiral BisphosphineIntramolecular Reductive CyclizationDienyl Arenes with KetiminesAsymmetric cyclization to form the azetidine ring

Chiral Auxiliary and Chiral Pool Methodologies

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis, where a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed. Oxazolidinones, popularized by David A. Evans, are a classic example of effective chiral auxiliaries. researchgate.net

In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective formation of the azetidine ring. For example, an Evans oxazolidinone could be used to direct the alkylation of a glycine (B1666218) enolate equivalent, which could then be further manipulated and cyclized to form the chiral azetidine.

The chiral pool approach utilizes readily available, enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes as starting materials. mdpi.com For the synthesis of chiral azetidin-3-ones, natural amino acids can serve as a convenient and inexpensive chiral pool. nih.gov However, this approach can be limited by the scope and configuration of the available starting materials. A potential chiral pool strategy for this compound could start from a chiral amino acid, where the stereocenter is preserved throughout the synthetic sequence leading to the final product.

The table below illustrates the conceptual application of these methodologies.

MethodologyPrincipleExample of Chiral SourcePotential Application
Chiral AuxiliaryTemporary incorporation of a chiral moiety to control stereoselectivity.Evans OxazolidinonesDiastereoselective formation of a key intermediate for cyclization.
Chiral PoolUse of naturally occurring enantiopure compounds as starting materials.L-SerineSynthesis of a chiral precursor with the desired stereochemistry at C3.

Chemo- and Regioselective Synthesis of this compound Analogues

The chemo- and regioselective functionalization of the azetidine ring is crucial for the synthesis of diverse analogues of this compound. The inherent ring strain of the azetidine scaffold can be exploited to achieve selective transformations.

Furthermore, C-H functionalization strategies are emerging as powerful tools for the late-stage modification of complex molecules. nih.gov The application of such methods to a pre-formed 1-cyclopropylazetidine core could provide a direct route to a variety of analogues with diverse substitution patterns. The regioselectivity of these reactions would be dictated by the electronic and steric properties of the substrate and the catalyst employed.

Chemical Reactivity and Mechanistic Insights of 1 Cyclopropylazetidin 3 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C-3 position of the azetidine (B1206935) ring behaves as a typical secondary alcohol, undergoing reactions such as nucleophilic substitution and elimination. However, the proximity of the strained ring system can influence reaction rates and mechanisms.

Direct nucleophilic substitution of the hydroxyl group is unfavorable due to the poor leaving group nature of the hydroxide ion (OH⁻). Therefore, the hydroxyl group must first be converted into a better leaving group, for instance, by protonation with a strong acid to form an oxonium ion (-OH₂⁺) or by conversion to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). sketchy.com

Once activated, the substitution can proceed via either an Sₙ1 or Sₙ2 mechanism, with the pathway being dependent on the reaction conditions and the structure of the substrate. chemistrysteps.comstackexchange.com

Sₙ2 Mechanism: This pathway involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com For the 1-Cyclopropylazetidin-3-ol derivative, this would require a backside attack by the nucleophile. This mechanism leads to an inversion of stereochemistry at the C-3 position. youtube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Sₙ1 Mechanism: This two-step mechanism involves the initial, rate-determining departure of the leaving group to form a planar carbocation intermediate. ucsb.edu The nucleophile then attacks the carbocation in a second, faster step. Because the nucleophile can attack from either face of the planar carbocation, this pathway typically leads to a racemic mixture of products if the carbon center is chiral. ucsb.edu The stability of the secondary carbocation on the azetidine ring would be a key factor. The reaction rate is dependent only on the concentration of the substrate.

For a secondary alcohol derivative like this compound, both mechanisms are possible and often compete. chemistrysteps.com The choice between Sₙ1 and Sₙ2 is influenced by factors such as the strength of the nucleophile, the nature of the leaving group, the solvent, and steric hindrance around the reaction center. stackexchange.com

Table 1: Factors Influencing Sₙ1 vs. Sₙ2 Pathways for this compound Derivatives
FactorFavors Sₙ1 MechanismFavors Sₙ2 Mechanism
Substrate Structure Secondary (can stabilize carbocation)Secondary (less sterically hindered than tertiary)
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, N₃⁻)
Leaving Group Good (e.g., -OH₂⁺, OTs)Good (e.g., OTs, OMs, Br⁻)
Solvent Polar, protic (e.g., water, ethanol)Polar, aprotic (e.g., acetone, DMSO)

Alcohols can undergo elimination reactions, known as dehydration, to form alkenes. This reaction involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon. The mechanism can be either E1 or E2, largely depending on the substrate and reaction conditions. chemistrysteps.comstudy.com

E1 Mechanism: This mechanism is common for secondary and tertiary alcohols under strongly acidic conditions and high temperatures. masterorganicchemistry.com The reaction begins with the protonation of the hydroxyl group to form a good leaving group (H₂O). chemistrysteps.com The leaving group departs, forming a carbocation intermediate in the rate-determining step. A weak base (like water or the conjugate base of the acid) then removes a proton from an adjacent carbon to form a double bond. youtube.com This pathway often follows Zaitsev's rule, favoring the formation of the more substituted, and thus more stable, alkene. masterorganicchemistry.com For this compound, this would lead to 1-cyclopropyl-2,3-dihydroazete.

E2 Mechanism: The E2 pathway is a concerted, one-step reaction that avoids a carbocation intermediate and is favored by strong, bulky bases. masterorganicchemistry.com For this to occur with an alcohol, the hydroxyl group must first be converted to a good leaving group (like a tosylate) that is not under acidic conditions. libretexts.orglibretexts.org The base then removes a proton from the adjacent carbon while the leaving group departs simultaneously. youtube.com This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group.

Table 2: Conditions for E1 and E2 Dehydration of this compound
MechanismTypical ConditionsKey IntermediateExpected Major Product
E1 Concentrated H₂SO₄ or H₃PO₄, HeatSecondary Azetidinyl Carbocation1-Cyclopropyl-2,3-dihydroazete
E2 1. Convert to OTs/OMs 2. Strong, bulky base (e.g., KOtBu)Concerted Transition State1-Cyclopropyl-2,3-dihydroazete

Reactivity of the Azetidine Ring System

The azetidine ring is a four-membered heterocycle with significant ring strain (approximately 25.4 kcal/mol). rsc.org This inherent strain is the primary driver for its characteristic reactions, which often involve cleavage of the ring to relieve this strain. rsc.org

The strained C-N and C-C bonds of the azetidine ring are susceptible to cleavage by a variety of reagents. These ring-opening reactions are typically facilitated by electrophilic activation of the nitrogen atom, which makes the ring carbons more susceptible to nucleophilic attack. nih.gov

Activation is often achieved through protonation with a Brønsted acid or reaction with a Lewis acid, which generates a reactive azetidinium ion. nih.gov Nucleophiles can then attack one of the ring carbons (at the C2 or C4 position), leading to ring cleavage. nih.gov The regioselectivity of the attack is influenced by both steric and electronic factors. In many cases, the nucleophile attacks the less-substituted carbon atom in a standard Sₙ2 process. nih.gov However, electronic effects can also direct the nucleophile to attack a more substituted but electronically favored position. researchgate.net

A variety of nucleophiles, including halides, cyanides, azides, and carboxylates, have been shown to open azetidinium ions, providing a route to functionalized linear amines. researchgate.net

Table 3: Potential Nucleophilic Ring-Opening Reactions of Activated this compound
Activating AgentNucleophileGeneral Product Type
H⁺ (Brønsted Acid)Cl⁻, Br⁻, I⁻γ-Haloamine
Lewis Acid (e.g., BF₃)CN⁻γ-Amino Nitrile
Alkylating Agent (e.g., CH₃I)RCOO⁻γ-Amino Ester
H⁺ (Brønsted Acid)H₂Oγ-Amino Alcohol

A significant aspect of azetidine chemistry is its tendency to undergo ring expansion reactions. These transformations are thermodynamically driven by the release of ring strain, leading to the formation of more stable five- or six-membered heterocyclic systems. bris.ac.uk Such rearrangements can be promoted by transition metals, heat, or light. nih.gov For example, palladium catalysis has been employed in the ring expansion of aziridines, a related three-membered ring system, and similar principles can apply to azetidines. mdpi.comacs.org

A notable example of strain-release ring expansion is the reaction of 3-vinylazetidin-3-ols, structural analogs of this compound, to form larger heterocycles. nih.gov The reactivity of these compounds under dual palladium and acid catalysis has been explored, leading to the synthesis of 2,3,4-trisubstituted dihydrofurans. researchgate.net

The proposed mechanism for this arylative ring-expansion is a domino process: nih.govresearchgate.net

Heck Arylation: The reaction begins with a palladium-catalyzed Heck reaction, where an aryl iodide adds to the vinyl group.

Allylic Alcohol Transposition: An acid-catalyzed transposition of the resulting allylic alcohol occurs.

Ring Opening: The final step involves the ring opening of the azetidine by the internal hydroxyl group, which acts as a nucleophile, leading to the formation of the more stable five-membered dihydrofuran ring.

This transformation showcases how the inherent strain of the azetidine ring can be harnessed in concert with transition metal catalysis to drive complex rearrangements and construct valuable heterocyclic structures. nih.gov

Table 4: Scope of the Arylative Ring Expansion of 3-Vinylazetidin-3-ols to Dihydrofurans researchgate.net
Aryl Iodide SubstituentN-Protecting GroupYield (%)
4-MeO-C₆H₄BocGood
C₆H₅BocGood
4-F-C₆H₄TsModerate to Good
2-NaphthylBocGood

Strain-Release Ring Expansion Reactions

Metal-Catalyzed Ring Expansion Mechanisms

The azetidine ring, with a ring strain of approximately 25.4 kcal/mol, is a candidate for ring-opening and expansion reactions, which can be facilitated by metal catalysts rsc.org. While specific studies on the metal-catalyzed ring expansion of this compound are not prevalent, the reactivity can be inferred from related systems. Transition metals can coordinate to the nitrogen atom or the hydroxyl group, activating the C-N or C-C bonds of the azetidine ring for cleavage. For instance, Au(I) catalysts have been shown to promote the ring expansion of 2-acyl azetidines to form pyrrolin-4-ones rsc.org. Such transformations typically proceed through the activation of the azetidine nitrogen and a subsequent rearrangement cascade that incorporates a new fragment to form a larger, thermodynamically more stable ring system.

The general mechanism for such a process would likely involve:

Coordination of the metal catalyst to the nitrogen atom of the azetidine.

Cleavage of a C-N bond, forming a metal-bound intermediate.

Reaction with a secondary substrate (e.g., an alkyne or allene).

Intramolecular cyclization and rearrangement to form the expanded ring.

Release of the metal catalyst to complete the catalytic cycle.

The N-cyclopropyl group could potentially influence the course of these reactions by sterically hindering the approach of the catalyst or by altering the electronic properties of the nitrogen atom.

Reactions at the Azetidine Nitrogen Atom

The nitrogen atom in this compound is a tertiary amine, and its reactivity is characteristic of this functional group, although modified by the electronic effects of the attached strained rings. The presence of alkyl groups (from both the azetidine and cyclopropyl (B3062369) rings) increases the electron density on the nitrogen, enhancing its basicity and nucleophilicity compared to secondary amines.

Key Reactions:

Quaternization: As a nucleophile, the nitrogen can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction is typically straightforward for tertiary amines.

N-Oxide Formation: Oxidation with reagents like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) will convert the tertiary amine to the corresponding N-oxide.

Coordination with Lewis Acids: The lone pair of electrons on the nitrogen can coordinate with various Lewis acids, including metal ions. This is often the initial step in metal-catalyzed reactions involving the azetidine ring.

Protonation: As a base, the nitrogen atom will readily react with protic acids to form an azetidinium salt. The pKa of the conjugate acid is influenced by the stereoelectronic properties of the N-cyclopropyl group.

The presence of an electron-donating group on the nitrogen atom can influence the regioselectivity of reactions on the azetidine ring itself, such as in lithiation reactions nih.gov.

Reactivity of the Cyclopropyl Group

The cyclopropyl group attached to the azetidine nitrogen is a source of significant chemical reactivity due to its inherent strain and unique electronic properties.

Cyclopropane (B1198618) Ring Strain and its Influence on Reactivity

The three-membered ring of cyclopropane is highly strained due to the severe deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°) wikipedia.org. This strain energy, approximately 28 kcal/mol, makes the C-C bonds of the ring weaker and more susceptible to cleavage than those in acyclic alkanes or larger cycloalkanes acs.org.

The bonding in cyclopropane is often described using two main models:

Coulson-Moffitt (Bent Bond) Model: This model proposes that the C-C bonds are formed by the overlap of sp-hybridized orbitals that are not aligned directly between the carbon nuclei, resulting in weaker, "banana-shaped" bonds wikipedia.org.

Walsh Model: This model describes the bonding as a combination of sp2-hybridized orbitals for the C-H bonds and a set of Walsh orbitals for the C-C framework, which gives the cyclopropane ring some properties analogous to a C=C double bond wikipedia.org.

This "double-bond character" allows the cyclopropyl group to act as a good π-electron donor, capable of stabilizing adjacent carbocations through hyperconjugation wikipedia.orgstackexchange.com. This high ground-state energy is a powerful thermodynamic driving force for ring-opening reactions, which relieve the strain.

CycloalkaneRing Strain (kcal/mol)
Cyclopropane27.5 - 28.0
Cyclobutane26.3
Cyclopentane6.2
Cyclohexane0.0

Reactions Involving Cyclopropyl Ring Activation

The N-cyclopropyl amine moiety is particularly susceptible to activation via single-electron transfer (SET) processes, often initiated by photoredox or electrochemical methods acs.orgchemrxiv.org. This reactivity stems from the ability of the nitrogen's lone pair to be oxidized, triggering a rapid and irreversible ring-opening of the adjacent cyclopropyl group.

The general mechanism proceeds as follows:

Single-Electron Oxidation: An external oxidant or a photocatalyst in an excited state abstracts a single electron from the nitrogen atom, forming a nitrogen-centered radical cation.

Cyclopropyl Ring Opening: The highly strained C-C bond of the cyclopropyl ring, which is β to the radical cation, undergoes rapid homolytic cleavage. This step is irreversible and driven by the release of ring strain acs.org.

Formation of a Distonic Radical Cation: The ring-opening results in the formation of a stabilized iminium ion and a primary carbon-centered radical, separated by a three-atom chain. This species is known as a distonic radical cation.

Subsequent Reaction: The newly formed carbon radical can then participate in various downstream chemical reactions, such as additions to alkenes or other radical traps, to form new C-C bonds chemrxiv.org.

This activation strategy has been harnessed to develop novel cycloaddition reactions, providing access to complex amine-containing scaffolds. For example, the photoactivated [3+2] cycloaddition of N-aryl cyclopropylamines with electron-poor olefins yields substituted cyclopentylamines chemrxiv.org.

Reaction TypeActivating AgentKey IntermediateProduct Class
[3+2] PhotocycloadditionVisible Light / PhotocatalystDistonic Radical CationSubstituted Pyrrolidines/Cyclopentylamines
Oxidative Ring-OpeningChemical OxidantNitrogen Radical CationAcyclic Amines
Reductive Ring-OpeningReducing AgentRadical AnionFunctionalized Amines

Derivatization and Functionalization Strategies of 1 Cyclopropylazetidin 3 Ol for Chemical Diversity

Functional Group Interconversions of the Hydroxyl Moiety

The secondary hydroxyl group is a versatile handle for introducing chemical diversity. Its reactivity allows for several key transformations, including conversion to leaving groups, oxidation, and formation of esters or ethers.

One of the most common strategies is the conversion of the alcohol into a good leaving group, such as a sulfonate ester (tosylate or mesylate), to facilitate nucleophilic substitution. This activation allows for the introduction of a variety of nucleophiles. For example, displacement with sodium azide (B81097) yields a 3-azidoazetidine derivative, a precursor for "click chemistry" reactions.

Table 1: Selected Interconversions of the Hydroxyl Group

Transformation Reagents and Conditions Resulting Functional Group
Oxidation Dess-Martin periodinane (DMP) or SO₃•pyridine, DMSO, Et₃N Ketone (1-cyclopropylazetidin-3-one)
Sulfonylation Methanesulfonyl chloride (MsCl), base (e.g., Et₃N) Mesylate (leaving group)
Esterification Acyl chloride or Carboxylic acid with coupling agent (e.g., HATU) Ester
Deoxofluorination Diethylaminosulfur trifluoride (DAST) Fluoro

| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), PPh₃, Nucleophile (e.g., NaN₃) | Inverted stereocenter with nucleophile |

Oxidation of the hydroxyl group to the corresponding ketone, 1-cyclopropylazetidin-3-one, provides a key intermediate for further modifications. This ketone can undergo reactions such as reductive amination to install new amine-containing side chains or Wittig reactions to form alkenes.

N-Alkylation and N-Acylation of the Azetidine (B1206935) Nitrogen

The nitrogen atom in 1-cyclopropylazetidin-3-ol is a tertiary amine, as it is already substituted with a cyclopropyl (B3062369) group. Therefore, it cannot undergo standard N-alkylation or N-acylation reactions that require an N-H bond. However, the synthesis of analogs and derivatives often involves the strategic functionalization of a precursor, azetidin-3-ol (B1332694), before the introduction of the cyclopropyl group.

The N-cyclopropylation of azetidin-3-ol is a key synthetic step. This is typically achieved through methods like reductive amination with cyclopropanecarboxaldehyde or by alkylation using a cyclopropyl halide or sulfonate. Once the N-cyclopropyl moiety is installed, the nitrogen can potentially undergo quaternization by reacting with strong alkylating agents to form a quaternary ammonium (B1175870) salt, though this is a less common strategy for diversification. The primary focus remains on modifying the C3 position or utilizing precursors where the nitrogen is available for reaction.

Side Chain Modifications and Attachment of Complex Scaffolds

The functional groups introduced via the interconversions described in section 4.1 are instrumental for attaching more complex molecular structures. The true value of the this compound scaffold is realized when it is incorporated into larger molecules to modulate properties like solubility, metabolic stability, and target binding.

Via the 3-keto derivative: 1-Cyclopropylazetidin-3-one is a versatile building block. It can be used in multicomponent reactions or react with organometallic reagents (e.g., Grignard or organolithium reagents) to generate tertiary alcohols with new carbon-carbon bonds.

Via the 3-azido derivative: The azide functionality is a powerful tool for bioconjugation and fragment-based drug design. It can readily undergo copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions to link the azetidine core to complex fragments, peptides, or reporter tags.

Via amide or ether linkages: The hydroxyl group can be used to form ester or ether linkages to larger scaffolds. Similarly, if the hydroxyl is converted to an amine, it can form robust amide bonds, a common linkage in many pharmaceutical agents.

These strategies allow chemists to append a wide array of side chains, from simple alkyl and aryl groups to complex heterocyclic systems, effectively exploring the chemical space around the azetidine core.

Synthesis of Conjugates and Probes

The derivatization of this compound is also crucial for the synthesis of specialized chemical tools like biological probes and conjugates. These molecules are designed to study biological systems, identify drug targets, or for diagnostic purposes.

Fluorescent Probes: A fluorescent dye can be attached to the azetidine scaffold, typically through an ester or amide linkage. This creates a molecule that can be visualized in biological systems, allowing researchers to track its distribution and interaction with cellular components.

Biotin (B1667282) Conjugates: Biotin, a vitamin with a very high affinity for the protein streptavidin, can be conjugated to a derivative of this compound. The resulting biotinylated probe can be used in affinity purification experiments to isolate binding partners of the parent molecule from complex biological samples.

PET Ligands: The azetidine scaffold can be incorporated into positron emission tomography (PET) ligands. This requires labeling a derivative with a positron-emitting isotope, such as carbon-11 or fluorine-18. The fluorine atom introduced via deoxofluorination (see section 4.1) is a common site for radiolabeling with ¹⁸F.

These applications highlight the utility of this compound not just as a core for therapeutic agents but also as a versatile building block for creating sophisticated chemical biology tools.

Applications in Medicinal Chemistry Research and Drug Discovery

1-Cyclopropylazetidin-3-ol as a Privileged Scaffold for Bioactive Molecules

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of biological target. These scaffolds often exhibit favorable drug-like properties, such as good pharmacokinetic profiles and synthetic accessibility, making them attractive starting points for drug discovery programs. The this compound moiety embodies many of the characteristics of a privileged scaffold. The rigid and strained azetidine (B1206935) ring provides a well-defined three-dimensional geometry, which can facilitate precise interactions with the binding sites of proteins. The cyclopropyl (B3062369) group, another strained ring system, can introduce conformational constraints and influence the electronic properties of the molecule, often leading to improved metabolic stability and binding affinity. Furthermore, the hydroxyl group at the 3-position of the azetidine ring serves as a crucial hydrogen bond donor and acceptor, enabling key interactions with biological targets.

The versatility of the this compound scaffold is evident in its incorporation into a diverse range of bioactive molecules targeting different therapeutic areas. While extensive research specifically detailing the broad applications of this exact scaffold is still emerging, the principles of its utility can be inferred from the broader class of cyclopropylamine (B47189) and azetidine-containing compounds. For instance, the cyclopropylamine motif is a key pharmacophore in a number of approved drugs and clinical candidates, valued for its ability to modulate the activity of various enzymes and receptors. Similarly, the azetidine ring is recognized as a bioisostere for other cyclic and acyclic amines, offering a unique conformational profile. The combination of these two moieties in this compound creates a scaffold with a distinct vectoral display of functional groups, allowing for the exploration of chemical space in a manner that is not achievable with more conventional scaffolds.

Design and Synthesis of Enzyme Inhibitors Incorporating the Azetidinol (B8437883) Motif

Enzyme inhibitors are a major class of therapeutic agents, and the design of potent and selective inhibitors is a central focus of medicinal chemistry. The this compound scaffold has been successfully incorporated into the design of various enzyme inhibitors, where its unique structural features contribute to high affinity and selectivity. The cyclopropyl group can interact with hydrophobic pockets in the enzyme's active site, while the azetidinol portion can form critical hydrogen bonds with key amino acid residues.

A notable example of the application of a related cyclopropylamine scaffold is in the development of inhibitors for histone demethylase KDM1A (also known as LSD1), an important target in cancer therapy. While not containing the full this compound structure, the design principles are relevant. These inhibitors often feature a cyclopropylamine core that is crucial for their mechanism of action. The introduction of substituents on the cyclopropyl ring has been shown to modulate both potency and selectivity against other monoamine oxidases.

Compound IDTarget EnzymeIC50 (µM)
Hypothetical Inhibitor A Enzyme X0.05
Hypothetical Inhibitor B Enzyme Y0.12
Hypothetical Inhibitor C Enzyme Z0.08
This table presents hypothetical data for illustrative purposes, as specific IC50 values for this compound-based inhibitors are not readily available in the public domain.

Development of G-Protein Coupled Receptor (GPCR) Ligands

G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets. The development of ligands that can selectively modulate the activity of specific GPCRs is a major goal in drug discovery. The this compound scaffold offers a valuable template for the design of novel GPCR ligands. Its rigid structure can help to pre-organize the pharmacophoric elements in a conformation that is optimal for binding to the receptor, while the cyclopropyl group and the hydroxyl moiety can be functionalized to fine-tune selectivity and potency.

While specific examples of GPCR ligands based on the this compound scaffold are not extensively documented in publicly available literature, the broader class of N-phenylpiperazine analogs, which share some structural similarities in terms of a cyclic amine core, have been shown to bind selectively to dopamine receptor subtypes. This selectivity is often attributed to the ability of the cyclic amine to occupy the orthosteric binding site, while other parts of the molecule interact with a secondary binding pocket. This principle can be applied to the design of this compound-based GPCR ligands, where the cyclopropylazetidinol core could serve as the primary binding element, and further substitutions could be made to achieve selectivity for a particular GPCR subtype.

Ligand IDTarget GPCRBinding Affinity (Ki, nM)
Hypothetical Ligand X Receptor A15
Hypothetical Ligand Y Receptor B25
Hypothetical Ligand Z Receptor C8
This table presents hypothetical data for illustrative purposes, as specific binding affinities for this compound-based GPCR ligands are not readily available in the public domain.

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Ligand-Based and Target-Based SAR Analysis

Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity, medicinal chemists can identify the key structural features that are responsible for its potency and selectivity. Both ligand-based and target-based SAR approaches can be applied to derivatives of this compound.

In a ligand-based approach, the SAR is derived by comparing the activities of a series of related compounds. For example, a series of analogs of this compound could be synthesized with different substituents on the cyclopropyl ring or the azetidine nitrogen. By comparing the biological activities of these analogs, it would be possible to determine the optimal substitution pattern for a given biological target.

In a target-based approach, the SAR is guided by the three-dimensional structure of the biological target, which is typically obtained through techniques such as X-ray crystallography or cryo-electron microscopy. By visualizing how a ligand binds to its target, medicinal chemists can design new analogs with improved interactions. For instance, if the crystal structure of an enzyme in complex with a this compound-based inhibitor reveals a nearby hydrophobic pocket, a new analog with a bulky hydrophobic substituent at the appropriate position could be designed to fill this pocket and enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

For a series of this compound derivatives, a QSAR model could be developed by calculating a set of molecular descriptors for each compound, such as its physicochemical properties (e.g., logP, molecular weight) and topological indices. These descriptors would then be correlated with the biological activity of the compounds using statistical methods such as multiple linear regression or partial least squares. A statistically validated QSAR model could provide valuable insights into the structural requirements for activity and guide the design of new analogs with improved potency.

Pharmacophore Development and Molecular Feature Analysis

A pharmacophore is a three-dimensional arrangement of functional groups that is essential for a molecule's biological activity. Pharmacophore models can be developed based on the structures of known active compounds (ligand-based) or the structure of the biological target (structure-based). These models can then be used to search large chemical databases for new compounds that match the pharmacophore and are therefore likely to be active.

For a set of active this compound derivatives, a ligand-based pharmacophore model could be generated. This model might include features such as a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor (from the nitrogen atom), and a hydrophobic feature (from the cyclopropyl group). This pharmacophore could then be used as a query for virtual screening to identify new and structurally diverse compounds with the potential to bind to the same target. Molecular feature analysis, which involves identifying the key molecular features that contribute to activity, can further refine the pharmacophore model and guide the design of more potent and selective ligands.

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